Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from adenine, through processes such as oxidation, hydrolysis, reduction, cycle closing, and S-alkylation. Specifically, triethyl methanetricarboxylate is treated with 1,2-dibromoethane, followed by reaction with 2-alkylthioadenines in the presence of potassium carbonate, and finally treated with sodium methoxide in methanol to yield the target compound. This method has successfully synthesized new acyclic purine nucleoside compounds, confirmed by FT-IR, ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (W. Xin, 2011).
Scientific Research Applications
Synthesis of Acyclic Purine Nucleoside Compounds
Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is involved in the synthesis of acyclic purine nucleoside compounds. This synthesis involves multiple steps starting from adenine, leading to new purine nucleoside compounds with potential applications in medicinal chemistry and drug development (W. Xin, 2011).
Conformational and Optical Properties
The compound plays a role in the study of conformational analysis and determination of absolute configurations of chiral molecules. This includes elucidation of electronic absorption and circular dichroism spectra, contributing to the understanding of optical phenomena in natural products and their synthetic derivatives (B. Ivanova & M. Spiteller, 2011).
Catalytic Applications
In organometallic chemistry, derivatives of this compound are used in catalytic processes. For example, it is utilized in the synthesis of aminotroponate zinc complexes, which act as catalysts for intramolecular hydroamination reactions of alkenes and alkynes. This highlights its potential in facilitating complex organic transformations (N. Meyer et al., 2006).
Crystal Structure Analysis
The compound is also significant in crystallography for analyzing molecular structures. For instance, its role in understanding hydrogen bonding and crystal packing in ethylene dimethyl malonate structures contributes to the broader understanding of molecular conformations (F. Castañeda et al., 2007).
Pharmaceutical Manufacturing
It has applications in pharmaceutical manufacturing processes. For example, it is used in the synthesis of N-benzylated chloropurine, showcasing its utility in the large-scale preparation of pharmaceutical intermediates (Xiangli Shi et al., 2015).
properties
IUPAC Name |
dimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALNWJHEVGXTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433242 | |
Record name | Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate | |
CAS RN |
172529-93-0 | |
Record name | 1,3-Dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172529-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172529930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanedioic acid, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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